molecular formula C11H13BrFN B6307933 1-(3-Bromo-2-fluorobenzyl)pyrrolidine CAS No. 1809158-06-2

1-(3-Bromo-2-fluorobenzyl)pyrrolidine

Cat. No.: B6307933
CAS No.: 1809158-06-2
M. Wt: 258.13 g/mol
InChI Key: SKECQWKNZMQTQH-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-fluorobenzyl)pyrrolidine is an organic compound with the molecular formula C11H13BrFN It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2-fluorobenzyl)pyrrolidine typically involves the reaction of 3-bromo-2-fluorobenzyl chloride with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate greener chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-2-fluorobenzyl)pyrrolidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives.

    Reduction: The benzyl group can be reduced to form the corresponding alkyl derivative.

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted pyrrolidine derivatives.

    Oxidation: Formation of pyrrolidone derivatives.

    Reduction: Formation of alkyl derivatives.

Scientific Research Applications

1-(3-Bromo-2-fluorobenzyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-fluorobenzyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity. The molecular targets and pathways involved vary based on the specific biological system being studied[4][4].

Comparison with Similar Compounds

  • 1-(3-Bromo-4-fluorobenzyl)pyrrolidine
  • 1-(3-Chloro-2-fluorobenzyl)pyrrolidine
  • 1-(3-Bromo-2-chlorobenzyl)pyrrolidine

Comparison: 1-(3-Bromo-2-fluorobenzyl)pyrrolidine is unique due to the specific positioning of the bromine and fluorine atoms on the benzyl group. This unique substitution pattern can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research .

Properties

IUPAC Name

1-[(3-bromo-2-fluorophenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFN/c12-10-5-3-4-9(11(10)13)8-14-6-1-2-7-14/h3-5H,1-2,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKECQWKNZMQTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C(=CC=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001240128
Record name Pyrrolidine, 1-[(3-bromo-2-fluorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001240128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809158-06-2
Record name Pyrrolidine, 1-[(3-bromo-2-fluorophenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1809158-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidine, 1-[(3-bromo-2-fluorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001240128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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